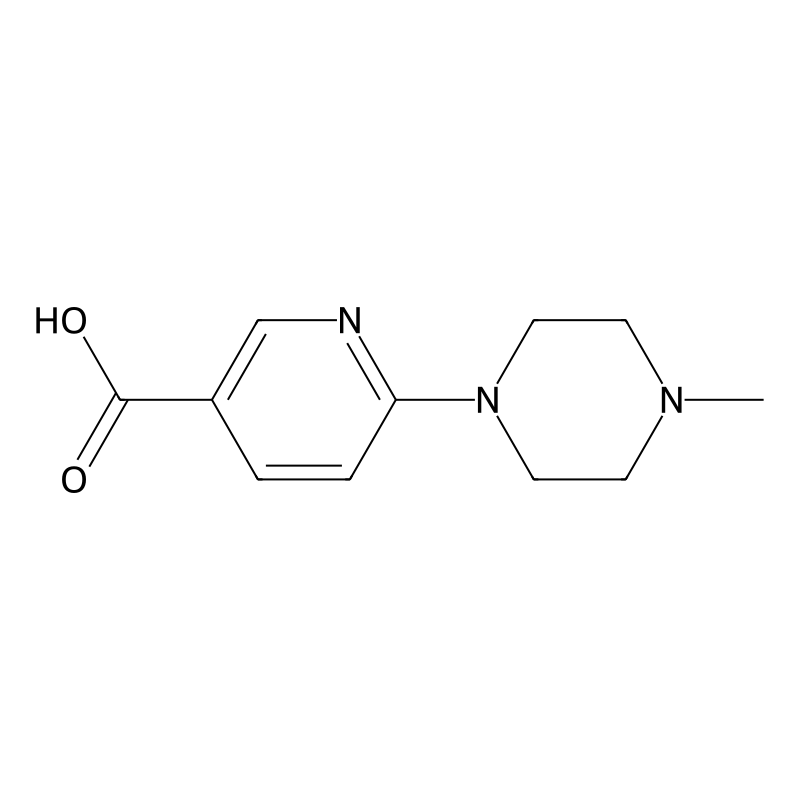6-(4-Methylpiperazin-1-yl)nicotinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Properties of 6-(4-Methylpiperazin-1-yl)nicotinic acid
CAS Number: 132521-70-1
Molecular Weight: 221.26
IUPAC Name: 6-(4-methyl-1-piperazinyl)nicotinic acid
InChI Code: 1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16)
InChI key: QHMVJHRGUIQPPU-UHFFFAOYSA-N
Storage Temperature: Room Temperature under Inert Atmosphere
Purity: 95%
Country of Origin: CN
Physical Form: Solid
Application in Anti-Inflammatory Research
In a study, an animal model was used to test the anti-inflammatory effects of a piperazine derivative . The animals were treated with vehicle (10% DMSO, 10 mL/kg, p.o.), LQFM182 (2) (100 mg/kg, p.o.) or dexamethasone (2 mg/kg, p.o.—positive control) . The baseline was performed before the treatments (time 0) for each animal
6-(4-Methylpiperazin-1-yl)nicotinic acid is a chemical compound with the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol. It is categorized as a pyridine derivative, specifically a carboxylic acid, where a 4-methylpiperazine moiety is attached to the sixth position of the nicotinic acid structure. The compound is also known by several synonyms, including 6-(4-Methyl-1-piperazinyl)nicotinic acid and 3-Pyridinecarboxylic acid, 6-(4-Methyl-1-piperazinyl)- .
The compound appears as a solid with a melting point ranging from 158 to 160 °C and exhibits a boiling point of approximately 420.2 °C at standard atmospheric pressure. Its density is calculated to be around 1.239 g/cm³, and it has a refractive index of 1.584 .
The chemical reactivity of 6-(4-Methylpiperazin-1-yl)nicotinic acid can be attributed to its functional groups. The carboxylic acid group (-COOH) allows for typical acid-base reactions, while the piperazine ring can participate in nucleophilic substitutions and complexation reactions. Additionally, the aromatic nature of the pyridine ring may facilitate electrophilic aromatic substitution reactions.
The compound can undergo various transformations such as:
- Decarboxylation: Removal of the carboxylic group under specific conditions.
- Amidation: Reaction with amines to form amides.
- Esterification: Reaction with alcohols to produce esters.
These reactions are essential for modifying the compound for various applications in medicinal chemistry and drug development .
6-(4-Methylpiperazin-1-yl)nicotinic acid exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors. The presence of the piperazine group may enhance its affinity for these receptors, potentially leading to neuropharmacological effects.
Research indicates that compounds with similar structures can act as:
- Antidepressants: Modulating serotonin and norepinephrine levels.
- Anxiolytics: Reducing anxiety through interaction with GABAergic systems.
- Cognitive enhancers: Improving memory and learning processes by modulating cholinergic transmission.
The specific biological effects of 6-(4-Methylpiperazin-1-yl)nicotinic acid require further investigation through clinical studies .
Synthesis of 6-(4-Methylpiperazin-1-yl)nicotinic acid can be achieved through several methods:
- Pyridine Carboxylation: Starting from 4-methylpiperazine and a suitable pyridine derivative, carboxylation can be performed using carbon dioxide in the presence of a base.
- Nucleophilic Substitution: The piperazine nitrogen can be alkylated with appropriate alkyl halides followed by reaction with nicotinic acid derivatives.
- Multi-step Synthesis: A combination of functional group transformations involving protection-deprotection strategies can yield the desired compound from simpler precursors.
These synthetic routes highlight the versatility in creating this compound for research and pharmaceutical purposes .
6-(4-Methylpiperazin-1-yl)nicotinic acid has potential applications in various fields:
- Pharmaceutical Development: As a lead compound in developing drugs targeting neurological disorders.
- Chemical Probes: Used in research to study nicotinic receptor functions and interactions.
- Buffer Solutions: Employed in biochemical assays requiring stable pH conditions within physiological ranges .
Studies on the interactions of 6-(4-Methylpiperazin-1-yl)nicotinic acid with biological targets have shown promising results:
- Receptor Binding Studies: Investigations into how this compound binds to nicotinic acetylcholine receptors indicate potential for modulating receptor activity.
- In Vivo Studies: Animal models have been used to assess behavioral changes associated with administration of this compound, providing insights into its therapeutic potential.
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in biological systems .
Several compounds share structural similarities with 6-(4-Methylpiperazin-1-yl)nicotinic acid, which may offer insights into its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-(Methylpiperidin-1-yl)nicotinic acid | C₁₁H₁₄N₂O₂ | Contains piperidine instead of piperazine |
| 6-(2-Hydroxyethyl)pyridine-3-carboxylic acid | C₉H₉NO₃ | Hydroxyethyl group alters solubility and interaction |
| 5-(4-Methylpiperazin-1-yl)pyrimidine | C₁₁H₁₅N₃O | Pyrimidine core offers different receptor interactions |
The unique combination of the piperazine ring and nicotinic acid structure in 6-(4-Methylpiperazin-1-yl)nicotinic acid potentially enhances its binding affinity to specific receptors compared to these similar compounds, making it an interesting candidate for further research .








